molecular formula C17H15N3O3S B2640100 Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate CAS No. 383148-60-5

Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate

Cat. No. B2640100
M. Wt: 341.39
InChI Key: PEALGRHCWHNSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a chemical compound usually includes its IUPAC name, common name, and structural formula. It may also include its role or use in industry or research.



Synthesis Analysis

The synthesis of a compound refers to the process by which it is made. This can involve a variety of chemical reactions, and often requires specialized equipment and conditions.



Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Antiviral Activities

Research has demonstrated the synthesis of ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates, including analogs with a methylthio (methylsulfanyl) substitution, focusing on their antiviral activities. For instance, some of these compounds were found to inhibit herpes simplex virus type 1 (HSV-1) infectivity significantly in cultured cells, indicating their potential as antiviral agents (Sansebastiano et al., 1993).

Antimycotic and Inhibitory Activities

Alongside antiviral research, certain derivatives have also displayed antimycotic activities. The synthesis methodologies and subsequent testing against fungal strains highlight the potential of these compounds in treating fungal infections (Sansebastiano et al., 1993).

Inhibition of Transcriptional Activation

Further research into the structure-activity relationships of these compounds revealed their capabilities as inhibitors of AP-1 and NF-κB mediated transcriptional activation, showcasing their potential in regulating gene expression involved in inflammatory and immune responses (Palanki et al., 2002).

Synthesis Techniques and Biological Evaluation

Various studies have focused on the synthesis techniques, including the use of microwave-assisted synthesis, to create novel pyrimidine derivatives with potential antioxidant and antimicrobial activity. These studies not only explore the chemical synthesis strategies but also evaluate the biological activities of the synthesized compounds, contributing to the development of new therapeutic agents (Youssef & Amin, 2012).

Crystal Structure and Cytotoxic Activity

Investigations into the crystal structure and cytotoxic activity of novel pyrimidine derivatives have provided insights into their potential use in cancer research. For example, studies examining the structural aspects and evaluating the cytotoxic effects against various cell lines offer valuable information on the compound's mechanisms of action and therapeutic potential (Stolarczyk et al., 2018).

Safety And Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible improvements to its synthesis.


properties

IUPAC Name

ethyl 2-methylsulfanyl-4-quinolin-8-yloxypyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-3-22-16(21)12-10-19-17(24-2)20-15(12)23-13-8-4-6-11-7-5-9-18-14(11)13/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEALGRHCWHNSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC3=C2N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate

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